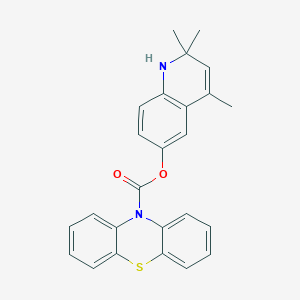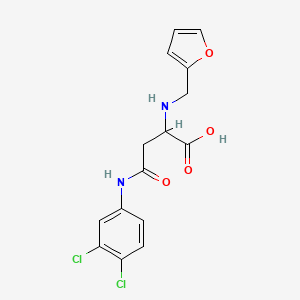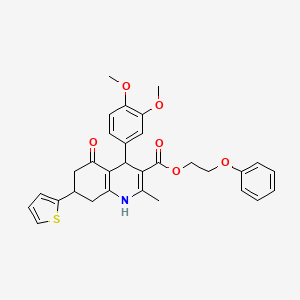
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is a complex organic compound that combines the structural features of dihydroquinoline and phenothiazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 can be employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and phenothiazine derivatives.
Reduction: Reduction reactions can yield dihydroquinoline and dihydrophenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenothiazine derivatives, which can have different pharmacological and industrial applications .
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of phenothiazine.
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate: Contains a benzoate group instead of phenothiazine.
Uniqueness
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is unique due to its combined structural features of dihydroquinoline and phenothiazine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C25H22N2O2S |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(2,2,4-trimethyl-1H-quinolin-6-yl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C25H22N2O2S/c1-16-15-25(2,3)26-19-13-12-17(14-18(16)19)29-24(28)27-20-8-4-6-10-22(20)30-23-11-7-5-9-21(23)27/h4-15,26H,1-3H3 |
Clave InChI |
HXEMUDHPWKTFLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11620121.png)

![Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620129.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620132.png)
![1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11620135.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11620146.png)



![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)
![2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11620211.png)
![(5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620218.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)
